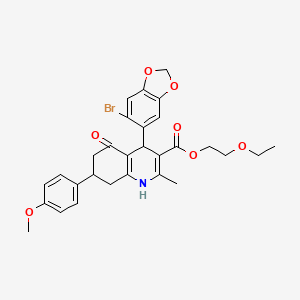
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide, also known as NQDI-1, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential in treating various diseases.
Wirkmechanismus
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide inhibits the activity of the protein kinase RIPK1, which plays a crucial role in inflammation and cell death. By inhibiting the activity of RIPK1, N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide can reduce inflammation and cell death, leading to its potential in treating various diseases.
Biochemical and Physiological Effects:
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and cell death in various diseases. N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has also been shown to have neuroprotective effects in Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in lab experiments include its specificity and potency in inhibiting RIPK1 activity. However, the limitations of using N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the use of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in scientific research. One area of future research is the development of more potent and specific inhibitors of RIPK1 activity. Another area of future research is the investigation of the potential of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in treating other diseases such as autoimmune diseases and infectious diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide in treating various diseases.
Synthesemethoden
The synthesis of N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide involves a multi-step reaction starting from commercially available 2-hydroxy-1,4-naphthoquinone. The first step involves the reaction of 2-hydroxy-1,4-naphthoquinone with 3-nitrobenzoyl chloride to form 2-(3-nitrobenzoyl)-1,4-naphthoquinone. The second step involves the reaction of 2-(3-nitrobenzoyl)-1,4-naphthoquinone with 3-aminophenylboronic acid to form N-(3-nitrobenzoyl)-3-aminophenyl-1,4-naphthoquinone. The final step involves the reaction of N-(3-nitrobenzoyl)-3-aminophenyl-1,4-naphthoquinone with 4-aminophthalic acid to form N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been extensively studied in scientific research due to its potential in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. N,N'-bis(3-nitrophenyl)-3,3'-biquinoline-4,4'-dicarboxamide has been studied in various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N6O6/c39-31(35-19-7-5-9-21(15-19)37(41)42)29-23-11-1-3-13-27(23)33-17-25(29)26-18-34-28-14-4-2-12-24(28)30(26)32(40)36-20-8-6-10-22(16-20)38(43)44/h1-18H,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNNJPFJRAQGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C3=C(C4=CC=CC=C4N=C3)C(=O)NC5=CC(=CC=C5)[N+](=O)[O-])C(=O)NC6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-3-[4-[(3-nitrophenyl)carbamoyl]quinolin-3-yl]quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5185469.png)
![N-benzyl-5-[(4-chloro-2-methoxyphenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5185471.png)
![5-ethoxy-2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1-benzothiophen-3(2H)-one](/img/structure/B5185475.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N'-[1-(4-bromophenyl)ethylidene]propanohydrazide](/img/structure/B5185478.png)

![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-methylglycinamide oxalate](/img/structure/B5185496.png)
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
![2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)
![4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)
![4-[bis(2-phenyl-1H-indol-3-yl)methyl]phenol](/img/structure/B5185535.png)


![11-[4-(dimethylamino)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5185558.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5185561.png)